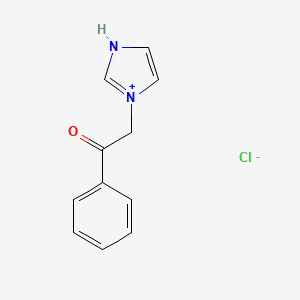

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride

Beschreibung

2-(1H-Imidazol-1-yl)-1-phenylethanone hydrochloride is a synthetic intermediate featuring a phenyl group linked to an ethanone moiety substituted with an imidazole ring. Its hydrochloride form enhances solubility and stability, making it valuable in medicinal chemistry. The compound is synthesized via nucleophilic substitution between halogenated acetophenones (e.g., 2-chloro-1-(2,4-dichlorophenyl)ethanone or 2-bromo-1-phenylethanone) and imidazole under basic conditions (triethylamine or refluxing toluene), followed by purification via column chromatography . It serves as a precursor for ERK inhibitors (e.g., BL-EI001) in breast cancer research and exhibits antifungal activity against Candida albicans and Penicillium chrysogenum .

Eigenschaften

CAS-Nummer |

87266-36-2 |

|---|---|

Molekularformel |

C11H11ClN2O |

Molekulargewicht |

222.67 g/mol |

IUPAC-Name |

2-imidazol-1-yl-1-phenylethanone;hydrochloride |

InChI |

InChI=1S/C11H10N2O.ClH/c14-11(8-13-7-6-12-9-13)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H |

InChI-Schlüssel |

FVPNDPKJTINCRY-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C[N+]2=CNC=C2.[Cl-] |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)CN2C=CN=C2.Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride typically involves the cyclization of amido-nitriles to form the imidazole ring. One common method involves the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to scale up the production while maintaining the quality of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The imidazole ring can be oxidized under specific conditions to form imidazole N-oxides.

Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically involve reagents like bromine, chlorine, and nitrating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imidazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Synthetic Routes:

The synthesis of 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride typically involves the cyclization of amido-nitriles to form the imidazole ring. A common method includes nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization. The compound can also be synthesized from 2-bromoacetophenone and imidazole in a two-step reaction process that yields high purity and yield .

Industrial Production:

In industrial settings, multi-step synthesis processes are employed, utilizing continuous flow reactors and advanced purification techniques to ensure high yield and purity. This approach facilitates the large-scale production of the compound while maintaining its quality .

Biological Applications

Antimicrobial Properties:

Research indicates that 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride exhibits antimicrobial activity against various pathogens. For instance, studies have shown its effectiveness against fungi and bacteria, making it a candidate for developing new antimicrobial agents .

Anticancer Activity:

The compound has been investigated for its potential as an anticancer agent. It has been shown to inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies demonstrated that derivatives of this compound could significantly reduce cell viability in various cancer types .

Mechanism of Action:

The mechanism by which 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride exerts its biological effects involves interactions with specific molecular targets, such as enzymes and receptors. The imidazole ring plays a crucial role in coordinating with metal ions in enzymes, while the phenyl group enhances binding affinity to biological targets .

Case Studies

Industrial Applications

Material Science:

In industry, 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is utilized in the development of new materials such as polymers and catalysts. Its unique chemical properties allow it to function effectively as a ligand in coordination chemistry, facilitating the synthesis of complex materials with desirable properties .

Pharmaceutical Development:

The compound is being explored for its potential use in drug formulations targeting fungal infections and viral diseases. Its structural characteristics make it a suitable candidate for modification to enhance efficacy and reduce toxicity .

Wirkmechanismus

The mechanism of action of 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride involves its interaction with specific molecular targets. In biological systems, the imidazole ring can interact with enzymes and receptors, modulating their activity. The phenyl group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Key Observations :

- Antifungal Potency: The parent compound is effective against C. niger, while Compound 24 (with an (E)-buta-1,3-dien-1-ylbenzene moiety) shows broader efficacy .

- Enzyme Inhibition: QC-282’s benzylphenyl group confers non-selective HO inhibition, contrasting with HO-1-selective inhibitors like QC-220 .

Physical and Chemical Properties

Biologische Aktivität

2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of antimicrobial, anticancer, and antifungal research. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and relevant data tables.

Chemical Structure and Properties

The compound features an imidazole ring, which is known for its ability to interact with various biological targets, including enzymes and receptors. The phenyl group enhances the compound's binding affinity, contributing to its biological effects.

Antimicrobial Activity

Recent studies have highlighted the compound's potential as an antimicrobial agent. For instance, derivatives of 2-(1H-imidazol-1-yl)-1-phenylethanol demonstrated significant antifungal activity against Candida albicans and non-albicans strains. Notably, certain derivatives exhibited minimum inhibitory concentrations (MIC) significantly lower than fluconazole, a standard antifungal treatment:

| Compound | MIC against C. albicans (μg/mL) | MIC against Non-albicans (μg/mL) |

|---|---|---|

| 6a | 1.7 ± 1.4 | 1.9 ± 2.0 |

| 6b | 3.0 ± 0.5 | 2.5 ± 0.3 |

| Fluconazole | 16 | 32 |

These findings suggest that specific derivatives could serve as promising alternatives for treating resistant fungal infections .

Anticancer Activity

The anticancer properties of this compound have been explored in various studies. Research indicates that it can inhibit cell proliferation in several cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2). The mechanism involves inducing apoptosis through both intrinsic and extrinsic pathways:

| Cell Line | IC50 (µg/mL) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 9.63 | Induction of caspase-8 and -9 activation |

| HepG2 | 7.50 | Mitochondrial membrane depolarization |

The activation of caspases suggests that the compound triggers programmed cell death effectively .

Case Studies

Case Study: Antifungal Potency

In a comparative study involving various derivatives of imidazole compounds, researchers found that the (-) isomers of certain derivatives exhibited up to 500 times greater antifungal activity than their (+) counterparts against C. krusei strains . This highlights the importance of stereochemistry in enhancing biological efficacy.

Case Study: Anticancer Effects

Another investigation focused on the effects of the compound on human cancer cells showed that treatment with concentrations above significantly increased late apoptotic cell populations. The percentage of dead cells rose from 18% at lower concentrations to 49% at higher doses, indicating a potent anticancer effect .

The biological activity of 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride is primarily attributed to its interaction with specific molecular targets within cells:

- Enzyme Inhibition: The imidazole ring can act as a ligand for various enzymes, modulating their activity.

- Receptor Binding: The phenyl group enhances binding affinity to receptors involved in cell signaling pathways.

This multifaceted mechanism allows the compound to exert diverse biological effects, making it a valuable candidate for further drug development .

Q & A

Q. What are the established synthetic routes for 2-(1H-imidazol-1-yl)-1-phenylethanone hydrochloride?

The compound is typically synthesized via a two-step procedure:

- Step 1 : Substituted 2-bromo-1-phenylethanones react with 1H-imidazole in dimethylformamide (DMF) under reflux to yield 2-(1H-imidazol-1-yl)-1-phenylethanones .

- Step 2 : The ketone intermediate is reduced using sodium borohydride (NaBH₄) in methanol to produce the alcohol derivative, which can be further functionalized (e.g., esterification) . Key purification methods include column chromatography (hexane:ethyl acetate, 5:1) and crystallization from chloroform .

Q. How is the structural characterization of this compound performed?

Analytical methods include:

- 1H NMR spectroscopy (Bruker AVANCE-400, 400 MHz) in DMSO-d₆ or CDCl₃ to confirm substitution patterns and purity .

- FT-IR spectroscopy (Perkin-Elmer Spectrum One) to identify functional groups like C=O and N-H stretches .

- X-ray crystallography for resolving intermolecular interactions (e.g., C–H⋯O/N hydrogen bonds) and crystal packing stability .

Q. What solvents and reaction conditions optimize yield during synthesis?

- Solvent : Toluene or DMF under reflux (9–12 hours) for the initial coupling step .

- Reduction : Methanolic NaBH₄ at ambient temperature achieves >70% yield for the alcohol intermediate .

- Purification : Column chromatography with hexane:ethyl acetate (5:1) improves recovery of crystalline products .

Advanced Research Questions

Q. How do structural modifications (e.g., biphenyl esters) enhance antifungal activity?

Studies show that introducing biphenyl esters (e.g., compounds 6a–c) significantly improves activity against Candida albicans (MIC ≤ 1 µg/mL). The extended aromatic system enhances hydrophobic interactions with fungal cell membranes, aligning with pharmacophoric models . In contrast, halogen substituents (e.g., 4-Cl) exhibit minor effects, suggesting steric or electronic limitations at the phenyl ring .

Q. What experimental strategies resolve contradictions in substituent-activity relationships?

- Systematic SAR studies : Compare analogs with varying substituents (e.g., electron-withdrawing vs. donating groups) using standardized antifungal assays (e.g., CLSI M27-A3 protocol) .

- Computational modeling : Density Functional Theory (DFT) calculations can predict electronic effects of substituents on binding to cytochrome P450 enzymes, a target in antifungal mechanisms .

Q. How does crystallographic data inform solubility and bioavailability optimization?

X-ray structures reveal C–H⋯π interactions and hydrogen-bonding networks that reduce solubility. Modifications such as:

- Introducing polar groups (e.g., -OH, -NH₂) on the phenyl ring.

- Using co-crystallization agents (e.g., 4-hydroxybenzoic acid) to disrupt tight packing . These strategies are validated via powder dissolution assays and HPLC solubility profiling.

Q. What in vitro models are suitable for studying its mechanism of action?

- Time-kill assays against Candida species to determine fungicidal vs. fungistatic effects.

- Fluorescence microscopy with membrane-staining dyes (e.g., DiBAC4) to assess cell membrane disruption .

- Enzyme inhibition assays targeting lanosterol 14α-demethylase (CYP51), a key enzyme in ergosterol biosynthesis .

Methodological Challenges and Solutions

Q. How to address low yields during imidazole coupling reactions?

- Catalyst optimization : Use KI or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate nucleophilic substitution .

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while improving regioselectivity .

Q. What analytical techniques detect trace impurities in the final product?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.